3-Fluoro-4-methoxyphenyl methyl sulfide
Overview
Description
3-Fluoro-4-methoxyphenyl methyl sulfide is an organic compound with the molecular formula C8H9FO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound features a fluorine atom, a methoxy group, and a methyl sulfide group attached to a benzene ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxyphenyl methyl sulfide typically involves the reaction of 3-fluoro-4-methoxyphenol with methylthiolating agents under specific conditions. One common method is the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Methyl iodide, potassium carbonate, acetone.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxyphenyl methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenyl methyl sulfide: C8H9FO2S
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: C9H11FO2S
(3,5-Difluoro-4-methoxyphenyl)boronic acid: C7H7BF2O3
Uniqueness
This compound is unique
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYAKYSVAWECNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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